![molecular formula C13H15N3S B1491652 1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098021-30-6](/img/structure/B1491652.png)
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Descripción general
Descripción
“1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is also known to contain a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . Another study reported the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación
Antidiabetic Activity
Pyrazole derivatives have been found to reduce blood glucose levels, which can be beneficial in the treatment of diabetes and related disorders such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Antioxidant and Antimicrobial Agents
These compounds have been synthesized through green chemistry approaches and exhibit antioxidant properties that can neutralize free radicals. They also show antimicrobial activity against various bacteria and fungi .
Anti-inflammatory Activity
Pyrazole derivatives have been synthesized for selective COX-2 inhibition, which is crucial for potent anti-inflammatory activity. This can be applied in the development of new anti-inflammatory drugs .
Cardiovascular Disease Treatment
Due to their ability to manage blood glucose levels, pyrazole derivatives may also find application in treating cardiovascular diseases and hypertension by preventing conditions associated with high blood sugar .
Direcciones Futuras
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Therefore, the development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . This includes drugs that contain heterocyclic nuclei, which give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12-6-8-17-9-10(12)13(15-16)11-5-3-4-7-14-11/h3-5,7H,2,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIHZMJVJAZDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




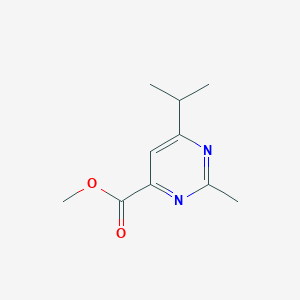
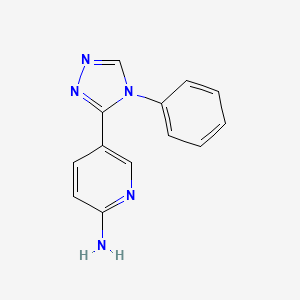

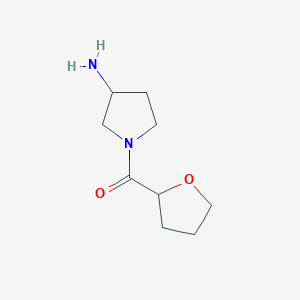

![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)

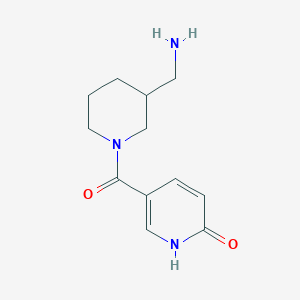
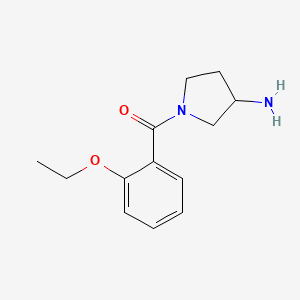

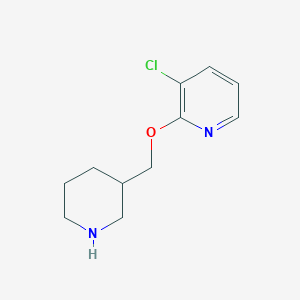

![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)